molecular formula C25H26FN3O2 B11644324 4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11644324
M. Wt: 419.5 g/mol
InChI Key: NCRZJAZEOVYPSY-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with the molecular formula C25H26FN3O2 . This compound is notable for its unique structure, which includes a quinoline core, a dimethylamino group, and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-fluoroaniline, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core and the dimethylamino group play crucial roles in binding to these targets, modulating their activity. The fluorophenyl group enhances the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the fluorophenyl group, in particular, enhances its stability and specificity in various applications .

Properties

Molecular Formula

C25H26FN3O2

Molecular Weight

419.5 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H26FN3O2/c1-15-22(25(31)28-19-8-5-4-7-18(19)26)23(16-11-13-17(14-12-16)29(2)3)24-20(27-15)9-6-10-21(24)30/h4-5,7-8,11-14,23,27H,6,9-10H2,1-3H3,(H,28,31)

InChI Key

NCRZJAZEOVYPSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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